![molecular formula C19H20FN3O2 B240770 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
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Overview
Description
4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of a specific receptor in the brain, and its properties make it a valuable tool for investigating the mechanisms of various neurological disorders.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X is based on its ability to selectively block the 5-HT2A receptor. This receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. By blocking this receptor, 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X can alter the balance of these neurotransmitters in the brain, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X are complex and depend on a variety of factors, including the dose, duration of exposure, and individual variability. Some of the effects that have been observed in animal studies include changes in behavior, alterations in neurotransmitter levels, and changes in brain activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X in lab experiments is its selectivity for the 5-HT2A receptor. This allows researchers to investigate the specific role of this receptor in various neurological disorders without interfering with other neurotransmitter systems. However, there are also some limitations to using 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X, including its complex synthesis process, potential toxicity, and limited availability.
Future Directions
There are many potential future directions for research on 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X, including investigating its effects on other neurological disorders, exploring its potential as a therapeutic agent, and developing new synthesis methods to improve its availability and reduce its toxicity. Additionally, researchers may continue to investigate the mechanisms of action of 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X and its potential interactions with other neurotransmitter systems.
Synthesis Methods
The synthesis of 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-methyl-1-piperazinyl)carbonyl-3-aminophenylboronic acid to produce the desired product. The synthesis of 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X is a complex process that requires careful attention to detail and specialized equipment.
Scientific Research Applications
Compound X has been used extensively in scientific research to investigate the mechanisms of various neurological disorders, including schizophrenia, depression, and anxiety. This 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a selective antagonist of the 5-HT2A receptor, which is believed to play a key role in the pathophysiology of these disorders. By blocking this receptor, 4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide X can help researchers better understand the underlying mechanisms of these conditions.
properties
Product Name |
4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
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Molecular Formula |
C19H20FN3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20FN3O2/c1-22-9-11-23(12-10-22)19(25)15-3-2-4-17(13-15)21-18(24)14-5-7-16(20)8-6-14/h2-8,13H,9-12H2,1H3,(H,21,24) |
InChI Key |
RPEPAIIKOWYDJT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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